2-Amino-5-chloro-3-fluorophenol
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Overview
Description
2-Amino-5-chloro-3-fluorophenol is an aromatic compound with the molecular formula C6H5ClFNO It is a derivative of phenol, where the hydrogen atoms at positions 2, 5, and 3 are substituted by amino, chloro, and fluoro groups, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-chloro-3-fluorophenol can be achieved through several methods One common approach involves the nitration of 3-fluoroaniline followed by reduction and chlorination The nitration step introduces a nitro group, which is then reduced to an amino group
Another method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is known for its mild and functional group-tolerant reaction conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may involve the use of high-pressure reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-chloro-3-fluorophenol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions to substitute the chloro and fluoro groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while substitution reactions can introduce various functional groups at the chloro and fluoro positions.
Scientific Research Applications
2-Amino-5-chloro-3-fluorophenol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-5-chloro-3-fluorophenol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chloro and fluoro groups can participate in hydrophobic interactions. These interactions can affect the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-chlorophenol: Similar structure but lacks the fluoro group.
2-Amino-3-fluorophenol: Similar structure but lacks the chloro group.
3-Amino-5-chlorophenol: Similar structure but the positions of the amino and chloro groups are different.
Uniqueness
2-Amino-5-chloro-3-fluorophenol is unique due to the presence of both chloro and fluoro groups, which can significantly influence its chemical reactivity and biological activity.
Biological Activity
Overview
2-Amino-5-chloro-3-fluorophenol (C6H5ClFNO) is an aromatic compound that features an amino group, a chlorine atom, and a fluorine atom attached to a phenolic structure. This unique substitution pattern enhances its reactivity and biological activity, making it a compound of interest in various fields, including medicinal chemistry and biochemistry.
The compound can be synthesized through several methods, including:
- Nitration followed by Reduction: Nitration of 3-fluoroaniline introduces a nitro group, which is subsequently reduced to an amino group.
- Suzuki–Miyaura Coupling: This method allows for the formation of carbon-carbon bonds under mild conditions.
These synthetic routes are crucial for producing high-purity samples for biological studies.
The biological activity of this compound is attributed to its ability to interact with various biological targets. The amino group can form hydrogen bonds with proteins or nucleic acids, while the chloro and fluoro groups may facilitate hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various pharmacological effects.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity: Similar compounds have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.
- Anti-inflammatory Effects: The presence of halogen substituents often enhances lipophilicity, which may improve membrane permeability and bioavailability, contributing to anti-inflammatory properties.
- Enzyme Inhibition: Studies have indicated that this compound may inhibit specific enzymes involved in metabolic pathways, although further research is needed to clarify its mechanisms.
Case Studies
1. Antimicrobial Efficacy:
A study evaluated the antimicrobial properties of halogenated phenols, including this compound. The results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, highlighting its potential as an antimicrobial agent.
2. Enzyme Interaction Studies:
Research involving enzyme assays demonstrated that this compound could act as a competitive inhibitor for certain enzymes in metabolic pathways. This finding suggests its utility in drug design targeting specific metabolic processes.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Molecular Formula | Key Features |
---|---|---|
2-Amino-5-chlorophenol | C6H6ClN | Lacks fluorine; potential antimicrobial activity |
2-Amino-3-fluorophenol | C6H6FN | Different substitution pattern; less studied |
3-Amino-5-chlorophenol | C6H6ClN | Similar structure; position variation impacts activity |
Uniqueness: The combination of both chloro and fluoro groups in this compound significantly influences its chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
2-amino-5-chloro-3-fluorophenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClFNO/c7-3-1-4(8)6(9)5(10)2-3/h1-2,10H,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHVCSCFCFVSSFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)N)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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